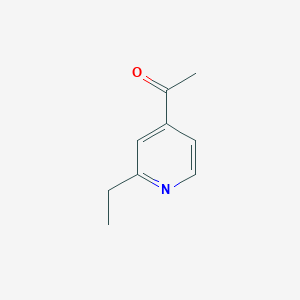
1-(2-Ethylpyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylpyridin-4-yl)ethan-1-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the 2-position and an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-(2-ethylpyridin-4-yl)ethan-1-one can be achieved through several routes. One common method involves the alkylation of 2-ethylpyridine with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
1-(2-Ethylpyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted pyridine compounds .
Scientific Research Applications
1-(2-Ethylpyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism by which 1-(2-ethylpyridin-4-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-(2-Ethylpyridin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(pyridin-4-yl)ethan-1-one: Lacks the ethyl group, which may influence its reactivity and applications.
2-(4-bromophenyl)-1-(pyridin-4-yl)ethanone:
2-(4-fluorophenyl)-1-(pyridin-3-yl)ethanone: Features a fluorophenyl group, altering its reactivity and applications.
The uniqueness of 1-(2-ethylpyridin-4-yl)ethan-1-one lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.
Biological Activity
1-(2-Ethylpyridin-4-yl)ethanone is an organic compound characterized by its unique structure, which includes a carbonyl group adjacent to an ethyl-substituted pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and enzyme interaction studies. Its molecular formula is C11H13N\O, with a molecular weight of 149.19 g/mol. The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications.
Enzyme Interactions
This compound has been studied for its interactions with various enzymes, indicating its potential as a ligand in coordination chemistry. Research suggests that it may influence biochemical pathways by modulating enzyme activity, which is crucial for understanding its therapeutic effects.
Key Enzymatic Interactions:
- Inhibition of Enzymes: Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways.
- Activation of Receptors: There is evidence suggesting that it may act as an agonist for specific receptors, potentially influencing cellular signaling pathways.
Therapeutic Potential
The compound is being explored for its medicinal properties, particularly as a precursor for pharmaceutical compounds. Its unique structure allows for modifications that could enhance its biological activity.
Potential Therapeutic Applications:
- Anticancer Activity: Initial findings suggest that derivatives of this compound exhibit antileukemic properties, showing promise in cancer treatment.
- Neurological Effects: Given its interaction with receptors in the nervous system, there is potential for applications in treating neurodegenerative diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds based on their structures and biological activities.
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(Pyridin-4-yl)ethanone | Lacks ethyl group | May exhibit different reactivity due to absence of ethyl substitution |
| 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone | Contains bromophenyl group | Alters reactivity and applications due to bromine substituent |
| 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone | Features fluorophenyl group | Changes reactivity profile compared to ethyl-substituted variant |
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Enzyme Interaction Studies:
- Anticancer Research:
- Pharmacological Assessments:
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-ethylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-9-6-8(7(2)11)4-5-10-9/h4-6H,3H2,1-2H3 |
InChI Key |
ZKRIXIFLLDEIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















